molecular formula C14H29ClN2O4 B2749770 Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride CAS No. 1216983-67-3

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2749770
CAS No.: 1216983-67-3
M. Wt: 324.85
InChI Key: XUPFIODNMLWQJM-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a piperazine ring substituted with a butoxy and hydroxypropyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure high yield and purity. The resulting intermediate is then deprotected and reacted with 3-butoxy-2-hydroxypropyl bromide to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its butoxy and hydroxypropyl groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 4-(3-butoxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4.ClH/c1-3-5-10-19-12-13(17)11-15-6-8-16(9-7-15)14(18)20-4-2;/h13,17H,3-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPFIODNMLWQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCN(CC1)C(=O)OCC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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